molecular formula C14H15BrN4O3S B247237 N-(4-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(4-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No.: B247237
M. Wt: 399.27 g/mol
InChI Key: XNTGDGOPMYWBPS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a morpholine ring, and a thiadiazole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Bromination: The bromophenyl group is incorporated through bromination reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the thiadiazole moiety.

    Reduction: Reduction reactions can occur at the bromophenyl group or other reducible sites.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
  • N-(4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

Uniqueness

N-(4-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- or fluoro- analogs.

Properties

Molecular Formula

C14H15BrN4O3S

Molecular Weight

399.27 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C14H15BrN4O3S/c15-10-1-3-11(4-2-10)16-12(20)9-22-14-13(17-23-18-14)19-5-7-21-8-6-19/h1-4H,5-9H2,(H,16,20)

InChI Key

XNTGDGOPMYWBPS-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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